4-Methoxybenzenesulfonohydrazide
Overview
Description
4-Methoxybenzenesulfonohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential therapeutic applications, including the treatment of Alzheimer's disease and the inhibition of enzymes like lipase and α-glucosidase . The compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further linked to a sulfonamide group, indicating its potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 4-Methoxybenzenesulfonohydrazide derivatives typically involves the reaction of 4-methoxyphenethylamine with sulfonyl chlorides in the presence of aqueous sodium carbonate solution . This reaction yields a parent molecule, which can then be further modified by reacting with various alkyl or aralkyl halides to produce a series of new derivatives . The synthesis process is carefully characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzenesulfonohydrazide derivatives has been elucidated using various spectroscopic methods and, in some cases, X-ray crystallography . These studies reveal the spatial arrangement of atoms within the molecule and the dihedral angles between different functional groups, which can influence the compound's reactivity and interaction with biological targets . Intramolecular interactions, such as hydrogen bonding and C-H...O interactions, have been observed to play a role in stabilizing certain conformations of the molecules .
Chemical Reactions Analysis
4-Methoxybenzenesulfonohydrazide derivatives undergo a variety of chemical reactions, including cyclization, alkylation, and condensation, to form novel heterocyclic compounds . These reactions often lead to the formation of compounds with potential biological activity, such as enzyme inhibition . The reactivity of these derivatives can be influenced by the presence of substituents on the benzene rings and the nature of the functional groups involved in the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxybenzenesulfonohydrazide derivatives are closely related to their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity . Theoretical studies, including density functional theory (DFT) calculations, have been used to predict the properties of these compounds, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as to analyze non-bonding interactions within the molecule . These properties are crucial for understanding the behavior of these compounds in biological systems and for designing new derivatives with improved activity and selectivity .
Scientific Research Applications
Advanced Oxidation Processes
4-Methoxybenzenesulfonohydrazide, due to its chemical structure, can be involved in advanced oxidation processes (AOPs) for environmental applications, especially in water treatment. A study reviewing the degradation of acetaminophen (ACT) through AOPs highlights the importance of understanding the kinetic mechanisms and by-products formation in such processes. Though 4-Methoxybenzenesulfonohydrazide is not directly mentioned, the principles of AOPs in degrading complex organic compounds in water could potentially apply, emphasizing the need for further research in this area (Qutob et al., 2022).
Antioxidant Activity Analysis
The study of antioxidants is crucial in various fields, and analytical methods for determining antioxidant activity could be relevant for compounds like 4-Methoxybenzenesulfonohydrazide. A review on analytical methods for antioxidant activity outlines techniques that could be adapted to study 4-Methoxybenzenesulfonohydrazide’s potential antioxidant properties, offering insights into its applicability in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Environmental Safety and Surfactants
In the context of environmental safety, the understanding of surfactants and their degradation in aquatic environments could be enriched by studying compounds like 4-Methoxybenzenesulfonohydrazide. Research compiling over 250 studies on the environmental fate of surfactants provides a framework that could be applied to assess the environmental impact and biodegradation pathways of 4-Methoxybenzenesulfonohydrazide, enhancing our approach to prospective risk assessments for chemicals with wide dispersive use (Cowan-Ellsberry et al., 2014).
Lignin Catalytic Oxidation
The catalytic oxidation of lignins into aromatic aldehydes is a significant area of research that could be influenced by the chemical properties of 4-Methoxybenzenesulfonohydrazide. A review on the process trends and development prospects in the oxidation of lignins to produce vanillin and syringaldehyde reveals the importance of understanding the influence of various factors on yield and selectivity. Such knowledge could guide the application of 4-Methoxybenzenesulfonohydrazide in similar catalytic processes, potentially opening new pathways for the synthesis of valuable chemicals from biomass (Tarabanko & Tarabanko, 2017).
properties
IUPAC Name |
4-methoxybenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-2-4-7(5-3-6)13(10,11)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWFWZLAICURGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173158 | |
Record name | p-Methoxybenzenesulphonyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzenesulfonohydrazide | |
CAS RN |
1950-68-1 | |
Record name | 4-Methoxybenzenesulfonic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1950-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxybenzenesulphonyl hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1950-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Methoxybenzenesulphonyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxybenzenesulphonyl hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHOXYBENZENESULPHONYL HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC84M74XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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